N-Biphenyl-2-yl-2-chloro-acetamide
Overview
Description
Methylinositol, also known as 3-O-methyl-D-chiro-inositol, is a naturally occurring cyclitol. It is a derivative of inositol, a type of sugar alcohol. Methylinositol is found in various plants, particularly in the Leguminosae and Pinaceae families. It plays a significant role in plant physiology, acting as a cellular modulator and providing chemical defense against environmental stressors such as water deficit and high salinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylinositol can be synthesized through the methylation of inositol. One common method involves the use of methanol as a methylating agent in the presence of a catalyst. For example, cyclometalated ruthenium complexes can catalyze the methylation of inositol with methanol under mild conditions (60°C) with sodium hydroxide as a base .
Industrial Production Methods: Industrial production of methylinositol typically involves the extraction from plant sources rich in this compound. Plants such as soybean, carob pod, and fenugreek seed are known to contain significant amounts of methylinositol. The extraction process involves solvent extraction followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Methylinositol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Methylinositol can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution where methylinositol reacts with nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methylinositol can lead to the formation of inositol phosphates, while reduction can yield various inositol derivatives .
Scientific Research Applications
Methylinositol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various inositol phosphates and other derivatives.
Biology: Methylinositol plays a role in cellular signaling pathways and is involved in the regulation of various physiological processes.
Medicine: It has been studied for its potential therapeutic effects in conditions such as diabetes, inflammation, cancer, and neurodegenerative diseases like Alzheimer’s
Mechanism of Action
Methylinositol exerts its effects through various molecular targets and pathways. It acts as a second messenger in insulin signaling pathways, where it helps regulate glucose metabolism. The binding of insulin to its receptor initiates a cascade of metabolic events, including the activation of insulin receptor substrates and the enzyme phosphatidylinositol-3-kinase. This leads to the conversion of phosphatidylinositol to phosphatidylinositol-3-phosphate, which plays a crucial role in glucose uptake and metabolism .
Comparison with Similar Compounds
Myo-inositol: The most abundant form of inositol in nature, involved in various cellular processes.
Scyllo-inositol: Known for its potential therapeutic effects in neurodegenerative diseases.
Epi-inositol: Involved in cellular signaling and metabolic regulation
Methylinositol’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research and industry.
Properties
IUPAC Name |
2-chloro-N-(2-phenylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDKTKNLZLTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360581 | |
Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23088-28-0 | |
Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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